

Spectroscopic Profile of Nonaethylene Glycol Monomethyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Nonaethylene Glycol Monomethyl Ether*

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This technical guide provides a comprehensive overview of the spectroscopic data for **nonaethylene glycol monomethyl ether** (C₁₉H₄₀O₁₀, CAS No. 6048-68-6).^{[1][2][3]} Detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) characteristics are presented, supported by experimental protocols for data acquisition. This document is intended to serve as a core reference for the identification, characterization, and quality control of this important polyethylene glycol (PEG) derivative in research and development settings.

Molecular Structure and Properties

Nonaethylene glycol monomethyl ether consists of a nine-unit ethylene glycol chain with one terminal hydroxyl group and one terminal methoxy group. Its structure is systematically named 2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol.^[1]

Key Physical and Chemical Properties:^[1]

- Molecular Formula: C₁₉H₄₀O₁₀
- Molecular Weight: 428.5 g/mol

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spec data for **nonaethylene glycol monomethyl ether**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of **nonaethylene glycol monomethyl ether**, providing detailed information about the hydrogen and carbon environments within the molecule.

The ^1H NMR spectrum of **nonaethylene glycol monomethyl ether** is characterized by a prominent signal from the repeating ethylene glycol units and distinct signals from the terminal methoxy and hydroxyl groups.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.8-3.6	multiplet	34 H	-O-CH ₂ -CH ₂ -O- (ethylene glycol backbone)
3.6-3.5	multiplet	2 H	-CH ₂ -OH
3.38	singlet	3 H	CH ₃ -O-
2.58	triplet (J = 5.9 Hz)	1 H	-OH

Data obtained from a patent describing the synthesis of **nonaethylene glycol monomethyl ether**.^[4]

While a specific experimental spectrum for **nonaethylene glycol monomethyl ether** is not readily available in the public domain, the chemical shifts can be reliably predicted based on the known values for polyethylene glycols and their derivatives. The carbon signals for the repeating ethylene glycol units typically appear around 70 ppm. The terminal carbons will have distinct chemical shifts.

Predicted Chemical Shift (δ) ppm	Assignment
~72.5	CH ₂ -OH
~70.6	-O-CH ₂ -CH ₂ -O- (internal ethylene glycol units)
~70.3	CH ₃ -O-CH ₂ -
~61.5	-CH ₂ -OH
~59.0	CH ₃ -O-

Infrared (IR) Spectroscopy

The IR spectrum of **nonaethylene glycol monomethyl ether** is dominated by strong absorptions characteristic of ethers and alcohols.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (hydrogen-bonded)
2920-2850	Strong	C-H stretch (aliphatic)
1465	Medium	C-H bend (CH ₂)
1350	Medium	C-H wag (CH ₂)
1150-1085	Very Strong	C-O-C stretch (ether linkage)

Characteristic peak ranges for polyethylene glycols.

Mass Spectrometry (MS)

The mass spectrum of **nonaethylene glycol monomethyl ether** provides information about its molecular weight and fragmentation pattern. Under electron ionization (EI), PEG ethers typically do not show a prominent molecular ion peak due to facile fragmentation.

Key Fragmentation Characteristics:

- Repetitive Loss: The spectrum is characterized by the sequential loss of ethylene oxide units (44 Da).
- Characteristic Ions: A series of oxonium ions are typically observed. For PEG monomethyl ethers, common fragment ions include m/z 45, 59, 89, and 133.^[1]

While a detailed experimental mass spectrum for **nonaethylene glycol monomethyl ether** is not publicly available, the PubChem database indicates a GC-MS entry (NIST Number: 352043) with a top peak at m/z 45, a second highest at m/z 59, and a third highest at m/z 89, which is consistent with the expected fragmentation of a PEG ether.^[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of polyethylene glycol derivatives like **nonaethylene glycol monomethyl ether**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of **nonaethylene glycol monomethyl ether** into a clean, dry NMR tube.
- Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 or D_2O).
- Cap the tube and gently agitate until the sample is fully dissolved.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher
- Pulse Sequence: Standard single-pulse experiment
- Number of Scans: 16-64
- Relaxation Delay: 1-5 seconds
- Spectral Width: 0-12 ppm

- Temperature: 298 K

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Pulse Sequence: Proton-decoupled single-pulse experiment
- Number of Scans: 1024 or more, depending on concentration
- Relaxation Delay: 2-5 seconds
- Spectral Width: 0-100 ppm
- Temperature: 298 K

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Acquire a background spectrum of the clean, empty ATR crystal.
- Place a small drop of neat **nonaethylene glycol monomethyl ether** onto the center of the ATR crystal.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.
- Clean the crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Prepare a dilute solution of **nonaethylene glycol monomethyl ether** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
- Injector Temperature: 250-280 °C
- Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

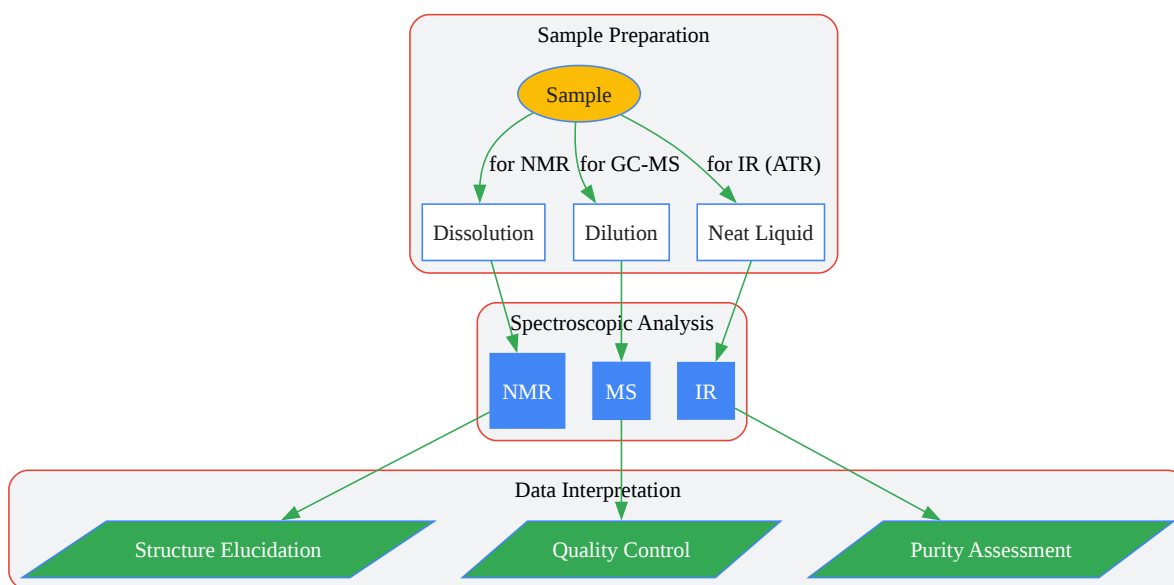
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 35-500

Visualizations



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Caption: Chemical structure of **nonaethylene glycol monomethyl ether**.



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Caption: General workflow for spectroscopic analysis.

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